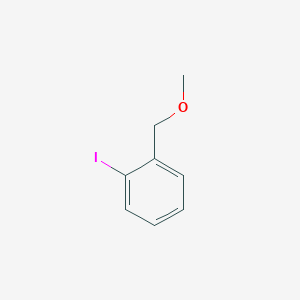

1-Iodo-2-(methoxymethyl)benzene

Description

1-Iodo-2-(methoxymethyl)benzene (CAS 90003-91-1) is an ortho-substituted iodoarene with the molecular formula C₈H₉IO and a molecular weight of 248.06 g/mol. Its structure features an iodine atom at the 1-position and a methoxymethyl (-CH₂OCH₃) group at the 2-position of the benzene ring . The compound is a liquid at room temperature and is typically stored under inert conditions due to its light sensitivity. Its synthesis often involves decarboxylative iodination of 2-(methoxymethoxy)benzoic acid, yielding a 45% isolated product under optimized conditions .

Key spectroscopic identifiers include:

- 1H NMR (CDCl₃): Peaks corresponding to the methoxymethyl group (δ ~3.3–4.5 ppm) and aromatic protons (δ ~6.8–7.8 ppm) .

- InChI Key: UNLSSSIQXFBAQU-UHFFFAOYSA-N .

Safety protocols highlight hazards such as skin/eye irritation (H315, H319) and respiratory discomfort (H335), necessitating precautions like ventilation and protective equipment .

Properties

CAS No. |

180165-34-8 |

|---|---|

Molecular Formula |

C8H9IO |

Molecular Weight |

248.06 g/mol |

IUPAC Name |

1-iodo-2-(methoxymethyl)benzene |

InChI |

InChI=1S/C8H9IO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 |

InChI Key |

UNLSSSIQXFBAQU-UHFFFAOYSA-N |

SMILES |

COCC1=CC=CC=C1I |

Canonical SMILES |

COCC1=CC=CC=C1I |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Key Observations :

- Electron-Donating Groups: Methoxymethyl (-CH₂OCH₃) and methyl (-CH₃) groups enhance ring electron density, facilitating electrophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura).

- Electron-Withdrawing Groups : Substituents like -Cl and -CF₃ reduce electron density, making the ring less reactive toward electrophiles but more susceptible to nucleophilic aromatic substitution under forcing conditions .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Comparison in Palladium-Catalyzed Couplings

Key Observations :

- Steric Effects : 1-Iodo-2-(methoxymethyl)benzene exhibits moderate steric hindrance due to the methoxymethyl group, leading to slightly lower yields in sterically demanding reactions compared to 1-Iodo-2-methylbenzene .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) reduce oxidative addition efficiency in cross-coupling, necessitating higher catalyst loadings .

Table 3: Stability and Hazard Comparison

Key Observations :

- Light Sensitivity : Iodoarenes generally degrade under UV light, but solid derivatives (e.g., nitro-substituted compounds) exhibit greater stability .

- Toxicity : Chloro-iodo derivatives (e.g., 1-Chloro-2-iodobenzene) pose higher acute toxicity risks (H301, H311) compared to methoxymethyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.